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Compound of Interest

Compound Name:
4,6-Dichloro-5-

(trifluoromethyl)pyrimidine

CAS No.: 392298-44-1

Cat. No.: B2632310 Get Quote

Topic: Technical Profile: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) Content

Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug

Development Professionals

PART 1: EXECUTIVE SUMMARY
4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) is a high-value fluorinated

heterocyclic scaffold used extensively in the synthesis of agrochemicals and pharmaceuticals.

[1] Distinguished by its electron-deficient pyrimidine ring and the lipophilic trifluoromethyl (

) group, this compound serves as a critical electrophile in Nucleophilic Aromatic Substitution (

) reactions.

For drug discovery professionals, this intermediate offers a dual advantage: the pyrimidine core

mimics adenosine triphosphate (ATP), making it an ideal pharmacophore for kinase inhibitors

(e.g., EGFR, TLR8 antagonists), while the

-trifluoromethyl moiety enhances metabolic stability and blood-brain barrier permeability by
modulating

and lipophilicity.
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PART 2: CHEMICAL & PHYSICAL
CHARACTERIZATION
The following data consolidates physicochemical properties critical for process optimization and

handling.

Property Value Technical Note

Chemical Name
4,6-Dichloro-2-

(trifluoromethyl)pyrimidine
Pyrimidine derivative

CAS Number 705-24-8

Molecular Formula

Molecular Weight 216.98 g/mol

Appearance Colorless to light yellow liquid Low-melting solid at

Boiling Point 50–52 °C at 5 mmHg Volatile under high vacuum

Density at
High density facilitates phase

separation

Solubility DCM, EtOAc, THF, Toluene Hydrolyzes slowly in water

Reactivity High electrophilicity at C4/C6
Prone to hydrolysis; store

under inert gas

PART 3: SYNTHESIS & MANUFACTURING
The industrial synthesis of CAS 705-24-8 typically proceeds via the chlorination of 4,6-

dihydroxy-2-(trifluoromethyl)pyrimidine. This process requires strict moisture control to prevent

the formation of phosphoric acid byproducts which can degrade the yield.

Core Synthetic Pathway (POCl Chlorination)
The transformation of the hydroxyl groups to chlorides is achieved using phosphorus

oxychloride (
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) in the presence of a tertiary amine base.[2]

Reaction Scheme:

Detailed Protocol:

Setup: Use a dry 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet,

and pressure-equalizing dropping funnel.

Reagents:

Precursor: 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine (1.0 eq).

Chlorinating Agent:

(3.0–4.0 eq).

Base:

-Diethylaniline or DIPEA (1.0 eq) to scavenge HCl.

Procedure:

Suspend the precursor in excess

(acts as solvent/reagent).

Add the base dropwise at

to control the exotherm.

Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto

crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess

.
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Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.

[2]

and brine.[2]

Purification: Distillation under reduced pressure (50–52 °C @ 5 mmHg) yields the pure

product.

Visualization: Synthetic Workflow
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Caption: Step-by-step synthetic workflow for the chlorination of 4,6-dihydroxy-2-

(trifluoromethyl)pyrimidine.

PART 4: PHARMACOLOGICAL SIGNIFICANCE &
MECHANISM
While CAS 705-24-8 is an intermediate, its value lies in the pharmacophores it introduces into

bioactive molecules.

The Trifluoromethyl Effect
The

group is bioisosteric to a methyl group but with inverted electronic properties.

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

), blocking metabolic oxidation at the C2 position (a common site for cytochrome P450 attack
in pyrimidines).

Lipophilicity: The

group significantly increases
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, enhancing the ability of the final drug to cross cell membranes and the blood-brain barrier.

Kinase Inhibition Scaffold
The 4,6-dichloro substitution pattern allows for regioselective derivatization.

First Substitution (

): Reaction with an amine (e.g., aniline) at C4 creates the "hinge-binding" motif essential for
ATP-competitive kinase inhibitors.

Second Substitution (

): The remaining chlorine can be displaced by solubilizing groups (e.g., piperazine) to tune
pharmacokinetic properties.

Case Study: TLR8 Antagonists Research indicates that 2-(trifluoromethyl)pyrimidine derivatives

act as potent antagonists for Toll-like Receptor 8 (TLR8), a target for autoimmune diseases.

The pyrimidine core aligns with the receptor's binding pocket, while the

group occupies a hydrophobic sub-pocket, increasing binding affinity [1].

PART 5: EXPERIMENTAL PROTOCOLS
(Regioselective )
The symmetry of 4,6-dichloro-2-(trifluoromethyl)pyrimidine means C4 and C6 are equivalent

until the first substitution. The challenge is preventing over-reaction (formation of 4,6-diamino

species).

Protocol: Mono-Amination (Synthesis of 4-Amino-6-
Chloro Derivative)
Objective: Selective displacement of one chloride by a primary amine.

Stoichiometry: Use a slight deficit of amine (0.95 eq) relative to the pyrimidine (1.0 eq) to

minimize di-substitution.

Solvent: THF or Ethanol (anhydrous).
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Base: DIPEA (1.1 eq).

Temperature:

to Room Temperature (Do not heat).

Procedure:

Dissolve CAS 705-24-8 in THF at

.

Add DIPEA followed by the amine dropwise over 30 minutes.

Stir at

for 2 hours.

Monitor via HPLC/TLC. The mono-substituted product is less polar than the starting

material but more polar than the di-substituted byproduct.

Visualization: Reaction Divergence
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4,6-Dichloro-2-(CF3)pyrimidine

+ Amine (1.0 eq) / 0°C

Product A:
4-Amino-6-chloro-2-(CF3)pyrimidine

 Kinetic Control
(SNAr)

+ Amine (Excess) / Heat

Product B:
4,6-Diamino-2-(CF3)pyrimidine

 Thermodynamic Control

Click to download full resolution via product page

Caption: Divergent synthesis pathways. Kinetic control yields the mono-substituted scaffold;

heat yields the di-substituted adduct.

PART 6: SAFETY & REGULATORY PROFILE
Signal Word: DANGER GHS Classifications:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

Handling Precautions:
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Moisture Sensitivity: The C-Cl bonds are labile. Exposure to atmospheric moisture releases

HCl gas. Handle in a fume hood.

PPE: Wear nitrile gloves, chemical splash goggles, and a face shield.

Storage: Store at

under inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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